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Compound of Interest

5-(Methoxymethyl)furan-2-
Compound Name:
carboxylic acid

Cat. No. B157961

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-
(methoxymethyl)furan-2-carboxylic acid. Due to the limited availability of direct experimental
spectra in public databases, this document presents a combination of predicted data and
estimated values derived from spectral analysis of closely related analogs and established
principles of spectroscopy. This guide is intended to support research and development
activities by providing key analytical benchmarks for this compound.

Chemical Structure and Properties
e |[UPAC Name: 5-(methoxymethyl)furan-2-carboxylic acid
e Molecular Formula: C7HsOa

e Molecular Weight: 156.14 g/mol

e CAS Number: 1917-60-8

Spectral Data Summary
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The following sections provide a summary of the available and estimated spectral data for 5-

(methoxymethyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are estimated based on the analysis of structurally similar furan

derivatives and established chemical shift principles. Actual experimental values may vary.

Table 1: Estimated *H NMR Spectral Data

Chemical Shift (8) ppm Multiplicity Assighment
~10-12 Singlet (broad) -COOH
~7.2-7.3 Doublet H3 (furan ring)
~6.4-6.5 Doublet H4 (furan ring)
~4.5-4.6 Singlet -CHz-
~3.3-3.4 Singlet -OCHs

Table 2: Estimated 3C NMR Spectral Data

Chemical Shift (6) ppm

Assignment

~160-165 C=0 (Carboxylic Acid)
~155-160 C5 (furan ring)
~145-150 C2 (furan ring)
~120-125 C3 (furan ring)
~110-115 C4 (furan ring)
~65-70 -CHa-
~58-62 -OCHs
Infrared (IR) Spectroscopy
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Note: The following IR data are predicted based on the characteristic absorption frequencies of
the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Vibrational Mode Description

Broad, characteristic of a

2500-3300 O-H stretch ] o

carboxylic acid dimer
~2950 C-H stretch Aliphatic

Strong, characteristic of a
~1700-1720 C=0 stretch ] ]

carboxylic acid
~1570 & ~1480 C=C stretch Furan ring skeletal vibrations
~1200-1300 C-O stretch Carboxylic acid
~1020-1040 C-O-C stretch Ether linkage

Mass Spectrometry (MS)

The following mass spectrometry data is based on predicted fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

miz lon
156.04 M]*
157.05 [M+H]*
179.03 [M+NaJ*
155.03 [M-H]~

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above.
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NMR Spectroscopy

Sample Preparation: A solution of 5-(methoxymethyl)furan-2-carboxylic acid (5-10 mg) is
prepared in a deuterated solvent (e.g., CDCls or DMSO-ds, ~0.6 mL) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz for H
NMR and 75-125 MHz for 13C NMR s typically used.

Data Acquisition:

e 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger
number of scans is typically required due to the lower natural abundance of 13C.

IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a
KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder
and pressing it into a disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The sample is then placed in the beam path, and the spectrum is acquired over a typical range
of 4000-400 cm™2.

Mass Spectrometry

Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct
insertion probe or after separation using gas chromatography (GC) or liquid chromatography
(LC).

lonization: Electron lonization (EI) or a soft ionization technique such as Electrospray lonization
(ESI) can be used.
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Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a
suitable mass range to detect the molecular ion and its fragments.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for 5-
(methoxymethyl)furan-2-carboxylic acid to aid in its identification and characterization in a
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research and development setting. For definitive structural confirmation, it is recommended to
acquire experimental data and perform a full spectral analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-(Methoxymethyl)furan-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157961#5-methoxymethyl-furan-2-carboxylic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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